molecular formula C16H19N7 B5542234 4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-N,N-dimethylaniline

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-N,N-dimethylaniline

Cat. No.: B5542234
M. Wt: 309.37 g/mol
InChI Key: IBMRIZGCQLRTOD-VCHYOVAHSA-N
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Description

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-N,N-dimethylaniline is a complex organic compound that features a combination of pyrazole, triazole, and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common route includes the condensation of 3,5-dimethylpyrazole with hydrazine to form the pyrazole ring . This intermediate is then reacted with 1,2,4-triazole under specific conditions to form the triazole ring . Finally, the resulting compound is condensed with N,N-dimethylaniline under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-N,N-dimethylaniline is unique due to its combination of pyrazole, triazole, and aniline moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-12-9-13(2)23(20-12)16-19-17-11-22(16)18-10-14-5-7-15(8-6-14)21(3)4/h5-11H,1-4H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMRIZGCQLRTOD-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=CN2N=CC3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=NN=CN2/N=C/C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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